molecular formula C21H21ClN2O5S B13717394 N-[3-Chloro-4-(2-pyridylmethoxy)phenyl]-4,5-dimethoxy-2-methylbenzenesulfonamide

N-[3-Chloro-4-(2-pyridylmethoxy)phenyl]-4,5-dimethoxy-2-methylbenzenesulfonamide

Cat. No.: B13717394
M. Wt: 448.9 g/mol
InChI Key: LDEXQRJDBPQZSK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-Chloro-4-(2-pyridylmethoxy)phenyl]-4,5-dimethoxy-2-methylbenzenesulfonamide typically involves multiple steps. One common method starts with the reaction of 3-chloro-4-fluoronitrobenzene with 2-pyridinemethanol under alkaline conditions to form an intermediate . This intermediate is then subjected to further reactions, including reduction and substitution, to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

N-[3-Chloro-4-(2-pyridylmethoxy)phenyl]-4,5-dimethoxy-2-methylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[3-Chloro-4-(2-pyridylmethoxy)phenyl]-4,5-dimethoxy-2-methylbenzenesulfonamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-Chloro-4-(2-pyridylmethoxy)phenyl]-4,5-dimethoxy-2-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. It is believed to act as a protein kinase inhibitor, interfering with signal transduction pathways that regulate cell proliferation, differentiation, and apoptosis . This inhibition can lead to the suppression of tumor growth and other therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-Chloro-4-(2-pyridylmethoxy)phenyl]-4,5-dimethoxy-2-methylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as a protein kinase inhibitor sets it apart from other similar compounds, making it a valuable candidate for further research and development .

Properties

Molecular Formula

C21H21ClN2O5S

Molecular Weight

448.9 g/mol

IUPAC Name

N-[3-chloro-4-(pyridin-2-ylmethoxy)phenyl]-4,5-dimethoxy-2-methylbenzenesulfonamide

InChI

InChI=1S/C21H21ClN2O5S/c1-14-10-19(27-2)20(28-3)12-21(14)30(25,26)24-15-7-8-18(17(22)11-15)29-13-16-6-4-5-9-23-16/h4-12,24H,13H2,1-3H3

InChI Key

LDEXQRJDBPQZSK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)NC2=CC(=C(C=C2)OCC3=CC=CC=N3)Cl)OC)OC

Origin of Product

United States

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